

# Application Note: Determination of Gold Concentration in Sulfite Plating Baths

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## Compound of Interest

Compound Name: *trisodium;gold(1+);disulfite*

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AN-GOLD-SULFITE-001

## Abstract

The precise control of gold concentration in sulfite-based electroplating baths is critical for ensuring consistent coating quality, optimizing deposition efficiency, and managing costs in high-technology applications such as electronics, medical devices, and aerospace components. Sulfite gold plating baths are a leading environmentally-friendly alternative to traditional cyanide-based systems. This document provides detailed protocols for three common analytical methods for determining gold concentration in these baths: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), UV-Vis Spectrophotometry, and Differential Pulse Voltammetry. Each protocol is accompanied by performance data and a general experimental workflow is provided for clarity.

## Introduction

Gold electroplating is a vital surface finishing process used to impart corrosion resistance, high electrical conductivity, and biocompatibility. Sulfite-based gold plating baths, which operate at a neutral or alkaline pH, are increasingly used as a safer alternative to toxic cyanide baths.[1][2] The concentration of the gold(I)-sulfite complex, typically  $\text{Na}_3\text{Au}(\text{SO}_3)_2$ , is a key parameter that directly influences the plating rate, deposit characteristics, and bath stability.[3][4] Therefore, regular and accurate monitoring of the gold concentration is essential for process control and quality assurance. This note details three robust methods suitable for this analytical task.

## General Experimental Workflow

The overall process for determining gold concentration involves several key stages, from sample acquisition to final data analysis. The specific sample preparation steps vary depending on the chosen analytical method.

Caption: General workflow for gold determination in plating baths.

## Method 1: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle ICP-OES is a highly sensitive technique for elemental analysis.<sup>[5]</sup> A diluted sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and excites the gold atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of gold in the sample. This method is noted for its speed, sensitivity, and ability to tolerate high levels of dissolved solids.<sup>[5]</sup>

### Experimental Protocol

- Reagents and Materials:
  - Gold standard, 1000 mg/L in 2-5% HCl.
  - Nitric Acid (HNO<sub>3</sub>), 65-70%, trace metal grade.
  - Hydrochloric Acid (HCl), 35-37%, trace metal grade.
  - Deionized (DI) water, >18 MΩ·cm.
  - Volumetric flasks and pipettes, Class A.
- Standard Preparation:
  - Prepare a series of calibration standards (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 mg/L Au) by serially diluting the 1000 mg/L gold standard with a matrix-matching diluent (e.g., 2% HCl v/v).
- Sample Preparation:

- Pipette 1.00 mL of the gold sulfite plating bath into a 100 mL volumetric flask.
- Carefully add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO<sub>3</sub>). Caution: This step must be performed in a fume hood as toxic gases may evolve.
- Allow the solution to react and digest for approximately 30 minutes.
- Dilute to the 100 mL mark with DI water. This results in a 1:100 dilution.
- Perform a further 1:100 dilution by taking 1.00 mL of the prepared solution and diluting to 100 mL with the 2% HCl diluent. The final dilution factor is 1:10,000. The target concentration should fall within the calibration range.
- Instrumental Analysis:
  - Warm up and optimize the ICP-OES instrument according to the manufacturer's guidelines.
  - Select appropriate gold emission lines for analysis (e.g., 242.795 nm and 267.595 nm) to avoid spectral interferences.<sup>[6]</sup>
  - Aspirate a blank solution (2% HCl) to zero the instrument.
  - Analyze the prepared calibration standards from lowest to highest concentration to generate a calibration curve.
  - Analyze the prepared bath samples. Run a check standard and a blank periodically to verify instrument stability.
- Calculation:
  - The instrument software will calculate the gold concentration in the prepared sample based on the calibration curve.
  - Calculate the original concentration in the plating bath:
    - $\text{Gold (g/L)} = \text{Measured Conc. (mg/L)} \times \text{Dilution Factor} \times (1 \text{ L} / 1000 \text{ mg})$

## Performance Characteristics

Parameter	Typical Value	Source
Linear Range	0.1 - 50 mg/L	Instrument Dependent
Limit of Detection (LOD)	5 - 10 µg/L (ppb)	[6]
Precision (RSD)	< 3%	[7]
Accuracy (Recovery)	90 - 110%	[5]

## Method 2: UV-Vis Spectrophotometry

**Principle** This method involves a sample digestion step to break down the gold-sulfite complex, followed by the addition of a reagent that forms a colored complex with gold. The absorbance of this colored solution is measured using a spectrophotometer. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the gold complex.

### Experimental Protocol

- Reagents and Materials:
  - Spectroquant® Gold Test kit or similar photometric test reagents.
  - Hydrochloric Acid (HCl), 37%.
  - Potassium Chlorate (KClO<sub>3</sub>), solid.
  - Deionized (DI) water.
  - Heating plate, volumetric flasks, pipettes.
- Standard Preparation:
  - Follow the protocol for ICP-OES to prepare a stock solution of known concentration (e.g., 100 mg/L). Use this stock to prepare a series of calibration standards within the test kit's specified range (e.g., 0.5 - 12.0 mg/L).

- Sample Preparation:[8]
  - Caution: Perform this procedure in a fume hood.
  - Pipette 1.00 mL of the plating bath solution into a beaker.
  - Add 10 mL of 37% HCl and 3 g of KClO<sub>3</sub>.
  - Gently heat the mixture on a heating plate, allowing it to evaporate to a moist residue.
  - Cool the residue and dissolve it with 1 mL of 37% HCl.
  - Quantitatively transfer the dissolved residue to a 1000 mL volumetric flask using DI water.
  - Fill the flask to the mark with DI water and mix thoroughly. The dilution factor is 1:1000.
- Measurement Procedure:[8]
  - Follow the instructions provided with the photometric test kit. This typically involves:
    - Pipetting a specific volume of the prepared sample into a reaction cell.
    - Adding reagents in the specified order and quantity.
    - Allowing time for color development.
    - Measuring the absorbance at the specified wavelength against a reagent blank.
- Calculation:
  - Determine the concentration of the prepared sample from the calibration curve.
  - Calculate the original concentration in the plating bath:
    - $\text{Gold (g/L)} = \text{Measured Conc. (mg/L)} \times \text{Dilution Factor} \times (1 \text{ L} / 1000 \text{ mg})$

## Performance Characteristics

Parameter	Typical Value	Source
Measurement Range	0.5 - 12.0 mg/L (in cuvette)	[8]
Precision (RSD)	< 10%	[9]
Accuracy (Error)	± 10% compared to gravimetric	[9]
Notes	Prone to interference from other metals and organic bath additives if digestion is incomplete.[10]	

## Method 3: Differential Pulse Voltammetry

Principle Voltammetry is an electrochemical technique that measures the current response of an electroactive species to an applied potential. For gold in a sulfite bath, a potential sweep is applied to a working electrode. The Au(I) in the gold-sulfite complex is reduced to gold metal, generating a current peak at a characteristic potential. The height of this peak is directly proportional to the concentration of Au(I). This method is often direct and requires minimal sample preparation.[11]

### Experimental Protocol

- Reagents and Materials:
  - Voltammetric analyzer with a suitable working electrode (e.g., Multi-Mode Electrode), reference electrode (Ag/AgCl), and counter electrode (Platinum).
  - Supporting electrolyte (as recommended by the instrument manufacturer, e.g., a solution containing sodium sulfite and a buffer).
  - Gold standard solutions prepared in the supporting electrolyte.
- Standard Preparation:
  - Prepare at least two standard solutions of Au(I) in the supporting electrolyte that bracket the expected sample concentration. For example, if the bath is ~8 g/L, prepare standards

after dilution.

- Sample Preparation:
  - Accurately dilute a small volume of the gold plating bath with the supporting electrolyte to bring the concentration into the instrument's working range. A 1:100 or 1:200 dilution is typical.
- Measurement Procedure:[11]
  - Add a known volume of the prepared sample and supporting electrolyte to the electrochemical cell.
  - Degas the solution with an inert gas (e.g., nitrogen) for 5 minutes to remove dissolved oxygen.
  - Perform the voltammetric scan using optimized parameters. Typical parameters for a sulfite bath are:
    - Mode: Differential Pulse or Square Wave Voltammetry
    - Start Potential: -0.9 V
    - End Potential: -1.75 V
    - Sweep Rate: 15 mV/s
  - The reduction peak for Au(I) in a sulfite medium appears at approximately -1.45 V.[11]
- Calculation:
  - The concentration is typically determined using the standard addition method. The instrument's software can perform this calculation by analyzing the peak height of the sample and the peak heights after one or two additions of a known standard.
  - Calculate the original concentration in the plating bath by accounting for the initial dilution.

## Performance Characteristics

Parameter	Typical Value	Source
Working Range	1 - 100 mg/L	Instrument Dependent
Precision (RSD)	< 5%	[7]
Analysis Time	< 10 minutes per sample	[11]
Notes	Offers a direct measurement of electroactive Au(I), which is critical for plating efficiency. Less susceptible to color or turbidity interference.	[11]

## Method Comparison Summary

Feature	ICP-OES	UV-Vis Spectrophotometry	Voltammetry
Principle	Atomic Emission	Molecular Absorption	Electrochemical Reduction
Speed	Fast (High-throughput)	Moderate	Very Fast (per sample)
Equipment Cost	High	Low	Moderate
Sample Prep	Digestion & Dilution	Digestion & Reagent Addition	Simple Dilution
Specificity	Excellent (Elemental)	Moderate (Prone to chemical interference)	Good (Measures electroactive species)
Typical Precision	Excellent (<3% RSD)	Good (<10% RSD)	Excellent (<5% RSD)

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